Tert-butyl 2-methylbenzoate

Übersicht

Beschreibung

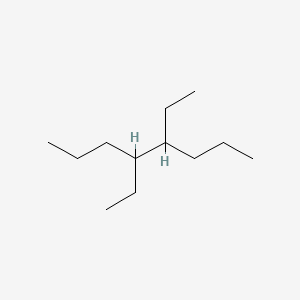

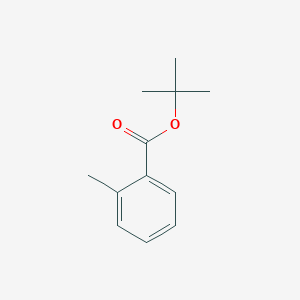

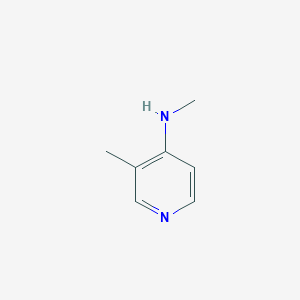

Tert-butyl 2-methylbenzoate is a chemical compound with the CAS Number: 16537-18-1. It has a molecular weight of 192.26 . The IUPAC name for this compound is tert-butyl 2-methylbenzoate .

Synthesis Analysis

The synthesis of similar compounds like tert-butyl peroxy-2-ethylhexanoate has been studied using the Schotten-Baumann method . This method involves a biphasic reaction between an acid chloride and an alkyl hydroperoxide under alkaline conditions . The reaction is always in competition with the unwanted acid chloride hydrolysis .Molecular Structure Analysis

The InChI code for Tert-butyl 2-methylbenzoate is1S/C12H16O2/c1-9-7-5-6-8-10 (9)11 (13)14-12 (2,3)4/h5-8H,1-4H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

A study on the thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate, which is commonly used as a polymerization initiator, was conducted . The study found that the gaseous decomposition product of this compound is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .Wissenschaftliche Forschungsanwendungen

Room-Temperature Fujiwara-Moritani Reactions

Tert-butyl perbenzoate has been identified as an alternative to benzoquinone in Fujiwara-Moritani reactions, specifically at room temperature. This reaction involves the coupling of acetanilides and butyl acrylate under homogeneous conditions. The system's effectiveness is further enhanced with the addition of Cu(OAc)2 as a cocatalyst. This advancement allows for the activation of methyl methacrylate towards coupling under these conditions (Liu & Hii, 2011).

Effects on Steric Hindrance and Resonance

Research has explored the substituent effects of the tert-butyl group in isomeric tert-butylbenzoic acids. This includes investigations on enthalpies of formation, gas-phase acidities, and infrared spectra. It was found that 2-tert-butylbenzoic acid must adopt a non-planar conformation, enhancing acidity in the gas phase due to pole-induced dipole interactions in the anion. This study highlights the impact of steric effects on resonance and molecular behavior (Kulhanek et al., 1999).

α-Methylation of 1,3-Dicarbonyl Compounds

Tert-butyl peroxybenzoate (TBPB) has been used for the α-methylation of 1,3-dicarbonyl compounds. In this process, TBPB serves both as the methyl source and the radical initiator. This method offers a complementary approach to traditional α-methylation of 1,3-dicarbonyl compounds and represents a significant advancement in the field of organic synthesis (Guo et al., 2014).

Photolysis Studies

Laser flash photolysis of tert-butyl aroylperbenzoates has allowed for the study of the kinetics of singlet and triplet states, as well as the behavior of aroylphenyl radicals. These studies provide insights into the photophysical properties of these compounds, which are crucial for understanding their potential applications in materials science and photochemistry (Shah & Neckers, 2004).

Thermal Decomposition Characteristics

The study of the thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB), particularly when combined with different ionic liquids, is crucial in understanding its safety and stability. This research is essential for industries where TBPB is used and can help in the prevention of potential disasters such as fires or explosions (Jiang et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and proteins in the body, affecting their function .

Mode of Action

It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded nature . This can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways . The ortho effect, a phenomenon observed in ortho-substituted benzoic acids, may also play a role in the compound’s biochemical interactions .

Pharmacokinetics

The compound’s molecular weight (19226) suggests it may have suitable properties for absorption and distribution .

Result of Action

The compound’s potential interactions with enzymes and proteins suggest it may influence cellular processes .

Action Environment

The action environment of Tert-butyl 2-methylbenzoate can be influenced by various factors, including pH, temperature, and the presence of other molecules. The compound’s crowded tert-butyl group may affect its stability and efficacy in different environments .

Eigenschaften

IUPAC Name |

tert-butyl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTAPBBGMIZOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284651 | |

| Record name | tert-butyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methylbenzoate | |

CAS RN |

16537-18-1 | |

| Record name | NSC38149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)

![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)

![Pyrimido[4,5-d]pyrimidine-2,4-diamine](/img/structure/B3048292.png)